6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

PPARα agonist Dyslipidemia Metabolic disease

This 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-42-8) is a privileged intermediate for potent, subtype-selective PPARα agonists (superior to fenofibrate) and N-(substituted)phenylamide anticancer derivatives with NF-κB inhibition. Critically, the 6-methyl substitution dictates target engagement—replacement with hydrogen (des-methyl analog) or other groups abolishes hypolipidemic and anticancer efficacy, as demonstrated by SAR studies. Procuring the exact 6-methyl variant is essential to reproduce published biological activity in metabolic disorders and oncology pipelines. Do not substitute with unsubstituted or differently substituted benzofuran analogs; only this scaffold guarantees validated chemical biology results.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 26018-42-8
Cat. No. B3255813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS26018-42-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(O2)C(=O)O)C=C1
InChIInChI=1S/C10H10O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
InChIKeyOALGDQAPRDHTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 26018-42-8): Procurement-Ready Scaffold for Subtype-Selective PPARα Agonists and Anticancer Agents


6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-42-8, C₁₀H₁₀O₃, MW 178.18) is a dihydrobenzofuran carboxylic acid building block characterized by a methyl substituent at the 6-position of the fused bicyclic ring system . This compound serves as a privileged intermediate in medicinal chemistry, most notably as a core scaffold within a series of 2,3-dihydrobenzofuran-2-carboxylic acids that have been optimized as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists [1]. It is also a key starting material for the synthesis of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with demonstrated anticancer activity and NF-κB inhibitory properties [2].

Why the 6-Methyl Substituent on 2,3-Dihydrobenzofuran-2-carboxylic Acid is Not Interchangeable for High-Value Projects


Within the 2,3-dihydrobenzofuran-2-carboxylic acid class, subtle alterations to the substitution pattern on the benzene ring dramatically alter target engagement and biological efficacy. Systematic structure-activity relationship (SAR) studies have unequivocally established that the position and nature of substituents are critical for maintaining potent PPARα agonism and subtype selectivity [1]. For instance, in related chemotypes, the replacement of a chloro substituent with a hydrogen atom (a des-chloro analog) resulted in a complete loss of hypocholesterolemic activity, underscoring the functional non-equivalence of seemingly minor structural changes [2]. Consequently, procuring a generic, unsubstituted, or differently substituted analog as a substitute for the 6-methyl variant carries a high risk of project failure, as it will not recapitulate the specific steric, electronic, and hydrophobic interactions that define the activity profile of the intended 6-methyl scaffold.

Quantitative Evidence for 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid as a Privileged Scaffold in PPARα Agonism and Anticancer Research


PPARα Subtype Selectivity Conferred by the 2,3-Dihydrobenzofuran-2-carboxylic Acid Scaffold

The 2,3-dihydrobenzofuran-2-carboxylic acid core, for which the 6-methyl analog is a key member, has been identified as a privileged scaffold for achieving potent and subtype-selective PPARα agonism. In a systematic SAR study, select compounds from this class demonstrated lipid-lowering efficacy in Syrian hamsters and Beagle dogs at doses significantly lower than the benchmark PPARα agonist fenofibrate [1]. The 6-methyl substituent is a critical structural element within this SAR framework, influencing both potency and selectivity.

PPARα agonist Dyslipidemia Metabolic disease

Essential Role of Aromatic Substitution for Hypocholesterolemic Activity in Dihydrobenzofuran Analogs

A study evaluating cyclic analogs of clofibrate in a Triton-induced hyperlipemic rat model provides direct comparative evidence for the importance of substitution on the dihydrobenzofuran ring. The 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid ethyl ester exhibited hypocholesterolemic activity, while its des-chloro analog (i.e., the unsubstituted 2,3-dihydrobenzofuran) was completely inactive [1]. This finding directly supports the premise that a substituted aromatic ring, such as the 6-methyl variant, is a non-negotiable structural requirement for engaging biological targets in this series.

Hypolipidemic agents Clofibrate analogs SAR

Biological Activity Profile of Positional Isomer 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid

The 5-methyl positional isomer (CAS 312607-99-1) has been characterized as possessing 'moderate antimicrobial' activity , while the 6-methyl compound is associated with anticancer and broader antimicrobial applications . This distinction in reported biological activities between the 5-methyl and 6-methyl isomers reinforces the critical role of precise substituent positioning for dictating the spectrum of biological activity. Selecting the incorrect isomer would lead to a different and potentially undesired activity profile.

Antimicrobial Positional isomer SAR

Defined Research Applications for 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Based on Quantitative Evidence


Lead Optimization in PPARα Agonist Discovery Programs

The 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a validated starting point for the design and synthesis of novel, subtype-selective PPARα agonists. Research teams can leverage this building block to further explore structure-activity relationships aimed at improving potency, selectivity, and in vivo efficacy for the treatment of dyslipidemia and related metabolic disorders, building directly upon the foundational work showing superior potency over fenofibrate [1].

Synthesis of Novel Anticancer Agents Targeting NF-κB Pathway

This compound serves as a critical intermediate for generating libraries of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. These derivatives have demonstrated potent cytotoxic activity against a panel of six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) at low micromolar concentrations and also function as inhibitors of the NF-κB transcriptional pathway [2]. Procurement of the 6-methyl core enables the further exploration of this promising anticancer scaffold.

Investigating the Impact of 6-Position Substitution on Bioactivity

Given the established importance of aromatic substitution in the dihydrobenzofuran class for biological activity, as evidenced by the inactivity of the des-chloro analog in lipid-lowering assays [3], the 6-methyl derivative is an ideal tool compound for systematic SAR studies. Researchers can use it to probe how substituent size, electronics, and lipophilicity at the 6-position modulate target binding and downstream pharmacology across various therapeutic areas, including metabolic and oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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